molecular formula C5H10ClN3OS B13772576 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride CAS No. 63503-48-0

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride

Cat. No.: B13772576
CAS No.: 63503-48-0
M. Wt: 195.67 g/mol
InChI Key: KHIOKHVYMBVPTR-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.

    Solvent: A suitable solvent such as ethanol or water.

    Catalyst: Hydrochloric acid acts as both a catalyst and a reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Ensuring the purity of 5-methyl-1,3,4-thiadiazole and ethanolamine.

    Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.

    Purification: Using techniques such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Substituted amino or hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

63503-48-0

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.67 g/mol

IUPAC Name

2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride

InChI

InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H

InChI Key

KHIOKHVYMBVPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)[NH2+]CCO.[Cl-]

Origin of Product

United States

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